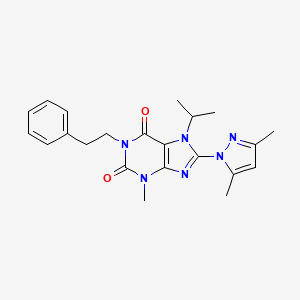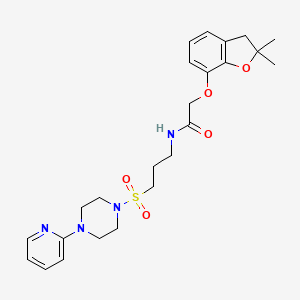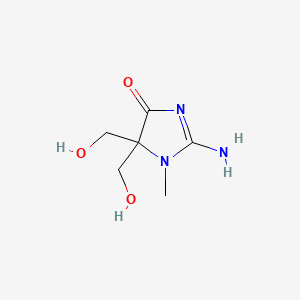![molecular formula C20H18ClN3O B2776317 N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899959-58-1](/img/structure/B2776317.png)
N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,2-a]pyridines, which are structurally similar to the compound you mentioned, are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have wide-ranging applications in medicinal chemistry and material science due to their structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines often involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The exact synthesis process for your specific compound may vary.Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been studied for their reactivity in various chemical reactions. For instance, complexes formed between these ligands and copper (II) salts have shown excellent catalytic activities for the oxidation of catechol to o-quinone .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For instance, pyrazine, a similar compound, is a deliquescent crystal or wax-like solid with a pungent, sweet, corn-like, nutty odor .Applications De Recherche Scientifique
Synthesis and Characterization
Several studies have focused on the synthesis and structural characterization of compounds related to "N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide." These include the development of novel synthesis methods for heterocyclic compounds that exhibit potential biological activities. For example, the synthesis of 2-substituted 2,6-dihydro-3-hydroxy-7H-pyrazolo[4,3-d]pyrimidin-7-ones showcases the chemical versatility and potential for creating biologically active derivatives through different synthetic pathways (Ochi & Miyasaka, 1983).
Antimycobacterial and Antifungal Activities
Research has also explored the antimicrobial properties of pyrazine-2-carboxamide derivatives. One study demonstrated the synthesis of chlorinated N-phenylpyrazine-2-carboxamides and evaluated their antimycobacterial, antifungal, and photosynthesis-inhibiting activities. Notably, certain derivatives exhibited significant activity against Mycobacterium tuberculosis, indicating potential therapeutic applications in treating tuberculosis (Doležal et al., 2010).
Antimicrobial Evaluation
Further derivatives of related compounds have been synthesized and tested for their antibacterial activities, highlighting the potential of these molecules as leads for the development of new antimicrobial agents. The process of optimizing these compounds involves assessing their efficacy against various bacterial strains and understanding their mechanism of action (Altalbawy, 2013).
Structural and Mechanistic Insights
Studies on the molecular structure and interaction mechanisms of these compounds provide valuable insights into their potential biological effects and therapeutic applications. For instance, molecular modeling and receptor affinity studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides offer a deeper understanding of their activity at the cannabinoid receptors, which could inform the design of novel pharmacotherapeutic agents (Silvestri et al., 2008).
Mécanisme D'action
Target of Action
The primary target of N-(4-chlorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health problem .
Mode of Action
The compound interacts with its target by inhibiting the growth of Mycobacterium tuberculosis . It is thought to disrupt membrane energetics and inhibit membrane transport function at slightly acidic pH . The compound’s interaction with its target results in significant anti-tubercular activity .
Biochemical Pathways
The active moiety of the compound is pyrazinoic acid (POA) . POA is thought to disrupt membrane energetics and inhibit membrane transport function at acid pH in Mycobacterium tuberculosis . This disruption affects the normal functioning of the bacterium, leading to its death.
Pharmacokinetics
The compound’s significant activity against mycobacterium tuberculosis suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound exhibits significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This indicates that the compound is effective in inhibiting the growth of the bacterium at these concentrations.
Orientations Futures
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O/c21-16-8-10-17(11-9-16)22-20(25)24-14-13-23-12-4-7-18(23)19(24)15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUWJKDXZFVXEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide hydrochloride](/img/structure/B2776239.png)
![4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2776240.png)



![9-cyclohexyl-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2776246.png)




![(4-Chlorophenyl){2-[(2-furylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2776255.png)

